Trigonelline

Neuroprotection Pharmacokinetics Blood-Brain Barrier

Secure your research-grade Trigonelline (CAS 535-83-1), the N-methylnicotinic acid zwitterion with superior blood-brain barrier permeability and no vasoactive flushing—unlike standard niacin. Backed by evidence in Parkinson's, Alzheimer's, and diabetes models (WO2021004922A1), this ≥98% pure alkaloid is ideal for CNS-targeted therapies, sustained-release metabolic formulations, and muscle-wasting prevention studies. Orders ship ambient; inquire for bulk GMP options.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 535-83-1; 6138-40-5
Cat. No. B15558442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrigonelline
CAS535-83-1; 6138-40-5
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
InChIInChI=1S/C7H7NO2/c1-8-4-2-3-6(5-8)7(9)10/h2-5H,1H3
InChIKeyWWNNZCOKKKDOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trigonelline (CAS 535-83-1) Procurement Guide: Scientific and Industrial Baseline


Trigonelline (CAS: 535-83-1) is a naturally occurring pyridine alkaloid and zwitterionic complex, also known as N-methylnicotinic acid or nicotinic acid N-methylbetaine [1]. It is a product of nicotinic acid (niacin) methylation and serves as a dietary constituent found in high concentrations in coffee beans (1–3% dry weight) and fenugreek seeds [1]. As a quaternary base alkaloid, trigonelline is water-soluble and demonstrates a favorable safety profile with no observed adverse effects at oral doses up to 5000 mg/kg in mice [2].

Why Trigonelline Cannot Be Substituted by Nicotinic Acid or Other Analogs


While trigonelline is structurally derived from nicotinic acid (NA) through N-methylation, this methylation fundamentally alters its biological activity, safety profile, and metabolic fate. Unlike nicotinic acid, which induces significant vasodilation and flushing via the GPR109A receptor, trigonelline lacks this vasoactive side effect while retaining or enhancing therapeutic efficacy in specific contexts [1]. Furthermore, the methylation status directly influences its ability to cross the blood-brain barrier (BBB)—a property not shared by all niacin derivatives—making trigonelline uniquely suited for applications targeting central nervous system disorders [2]. The following evidence establishes the quantitative differentiation of trigonelline against its most relevant comparators.

Quantitative Comparative Evidence for Trigonelline (CAS 535-83-1) vs. Key Analogs


Blood-Brain Barrier (BBB) Penetration: Trigonelline vs. Nicotinic Acid and Nicotinamide

Trigonelline is distinguished from its precursor nicotinic acid by its demonstrated ability to cross the blood-brain barrier (BBB), a critical feature for any compound targeting central nervous system disorders [1]. While nicotinic acid and nicotinamide show limited or negligible brain penetration, trigonelline's zwitterionic nature facilitates its transport across the BBB, enabling direct neuroprotective effects against Alzheimer's disease, Parkinson's disease, stroke, and depression [2].

Neuroprotection Pharmacokinetics Blood-Brain Barrier

Safety Profile: Trigonelline's Lack of Vasodilation vs. Nicotinic Acid-Induced Flushing

A key differentiator for trigonelline is its distinct side effect profile compared to its metabolic precursor, nicotinic acid (NA). NA is well-known for causing prostaglandin-mediated cutaneous vasodilation and flushing, a major dose-limiting adverse effect [1]. In contrast, trigonelline does not activate the GPR109A receptor responsible for this effect and does not induce flushing. In acute oral toxicity studies, trigonelline demonstrated a remarkable safety margin with no mortality or behavioral changes in mice up to a dose of 5000 mg/kg [2].

Drug Safety Toxicology Cardiovascular

Metabolic Stability: Prolonged Trigonelline Half-Life vs. Caffeine in Humans

In a human coffee intervention study (n=13 volunteers), trigonelline demonstrated a significantly longer plasma half-life compared to caffeine and its metabolites, contributing to its sustained systemic exposure during habitual consumption [1]. While caffeine metabolites progressively increased 2-4 hours post-consumption, trigonelline appeared early and persisted with a calculated half-life of approximately 5 hours [1]. This pharmacokinetic advantage is further supported by preclinical data in rats showing a biological half-life (t1/2β) of 3.6 ± 0.3 hours after oral administration [2].

Pharmacokinetics Metabolism Clinical Pharmacology

Bioavailability and Clearance: Trigonelline vs. Typical Natural Product Alkaloids

Trigonelline exhibits favorable oral bioavailability, a property not universally shared among plant alkaloids. In Sprague Dawley rats, the area under the plasma concentration–time curve (AUC₀–∞) after oral administration (10 mg/kg) was 4.1 ± 1.2 min·mg/mL, demonstrating efficient absorption from the gastrointestinal tract [1]. For comparison, the intravenous AUC (5 mg/kg) was 3.5 ± 0.9 min·mg/mL, indicating high oral bioavailability. Its clearance (CL) of 0.9 ± 0.2 mL/min in rats is relatively slow, contributing to its sustained plasma levels [1].

Bioavailability ADME Preclinical Pharmacokinetics

Antidiabetic Efficacy: Trigonelline vs. Vildagliptin (Standard of Care)

In a head-to-head preclinical study in a type 2 diabetes rat model, trigonelline (TRG) at 50 mg/kg p.o. demonstrated comparable or synergistic efficacy with the standard-of-care drug vildagliptin (VLD) [1]. TRG significantly lowered serum glucose, fructosamine, insulin, and HOMA-IR index, and increased insulin sensitivity in soleus muscle by augmenting insulin receptor autophosphorylation (IR-PH), pT308-Akt, and GLUT4 [1]. Importantly, TRG combined with low-dose VLD further improved lipid profiles, indicating a potential for combination therapy or as an alternative in patients intolerant to conventional drugs [1].

Type 2 Diabetes Insulin Sensitivity GLUT4

Neuroprotection in Parkinson's Disease: Dose-Dependent Efficacy of Trigonelline

In a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease (PD), pre-lesion treatment with trigonelline exerted significant, dose-dependent neuroprotective and antiapoptotic effects [1]. This study provides direct quantitative evidence for trigonelline's efficacy in a standard preclinical PD model, suggesting it may be advantageous for early-stage PD management [1]. While other niacin derivatives have shown some neuroprotective potential, trigonelline's combination of BBB penetration and direct neuronal preservation distinguishes it from non-methylated analogs [2].

Parkinson's Disease Neuroprotection 6-OHDA Model

Trigonelline (CAS 535-83-1) Optimal Procurement-Driven Application Scenarios


Research on CNS Disorders Requiring BBB-Penetrant Compounds

Investigators studying Alzheimer's disease, Parkinson's disease, stroke, or depression should prioritize trigonelline over other niacin derivatives due to its unique ability to cross the blood-brain barrier (BBB). Its neuroprotective effects in preclinical models, including the 6-OHDA rat model of Parkinson's disease, validate its utility as a tool compound for studying neurodegenerative mechanisms and developing CNS-targeted therapies [1].

Development of Tolerable, Oral Antidiabetic Agents

Trigonelline is an ideal candidate for the development of next-generation antidiabetic agents or nutraceuticals. Its favorable safety profile (no flushing at high doses) and demonstrated efficacy in improving insulin sensitivity and glucose homeostasis, comparable to vildagliptin in preclinical models, make it a superior alternative to nicotinic acid or more toxic synthetic drugs [1]. Its good oral bioavailability further supports its use in oral dosage forms [2].

Formulation of Sustained-Release Nutraceutical Products

For formulators developing coffee- or fenugreek-based supplements, trigonelline's extended plasma half-life of approximately 5 hours in humans provides a pharmacokinetic advantage over rapidly cleared coffee constituents like caffeine. This supports the design of once-daily, sustained-release formulations aimed at maintaining therapeutic plasma levels for chronic conditions such as metabolic syndrome [1].

Muscle Health and Performance Supplements

Patented applications (e.g., WO2021004922A1, CN-114072147-A) describe the use of trigonelline to increase muscle weight during activity and prevent muscle loss during inactivity. This evidence, combined with trigonelline's excellent safety profile, positions it as a unique ingredient for sports nutrition and sarcopenia prevention products, distinct from other niacin derivatives that lack this specific anabolic/anti-catabolic effect in skeletal muscle [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trigonelline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.